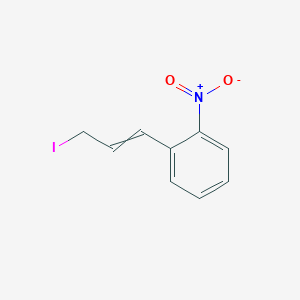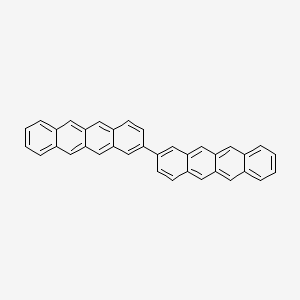![molecular formula C14H13NO3 B14203812 3-[4-(Aminomethyl)phenoxy]benzoic acid CAS No. 828928-21-8](/img/structure/B14203812.png)
3-[4-(Aminomethyl)phenoxy]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(Aminomethyl)phenoxy]benzoic acid is an organic compound that features a benzoic acid moiety linked to a phenoxy group, which is further substituted with an aminomethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Aminomethyl)phenoxy]benzoic acid can be achieved through several methods. One common approach involves the reaction of 4-(aminomethyl)phenol with 3-chlorobenzoic acid under basic conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-[4-(Aminomethyl)phenoxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imine or nitrile derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of imine or nitrile derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
3-[4-(Aminomethyl)phenoxy]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antifibrinolytic properties and potential therapeutic applications.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-[4-(Aminomethyl)phenoxy]benzoic acid involves its interaction with specific molecular targets. For instance, in its role as an antifibrinolytic agent, it inhibits the activity of enzymes involved in the breakdown of fibrin clots. This inhibition is achieved through binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity.
類似化合物との比較
Similar Compounds
4-(Aminomethyl)benzoic acid: Shares the aminomethyl and benzoic acid moieties but lacks the phenoxy group.
3-Phenoxybenzoic acid: Contains the phenoxy and benzoic acid moieties but lacks the aminomethyl group.
Uniqueness
3-[4-(Aminomethyl)phenoxy]benzoic acid is unique due to the presence of both the aminomethyl and phenoxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications and interactions with various molecular targets.
特性
CAS番号 |
828928-21-8 |
|---|---|
分子式 |
C14H13NO3 |
分子量 |
243.26 g/mol |
IUPAC名 |
3-[4-(aminomethyl)phenoxy]benzoic acid |
InChI |
InChI=1S/C14H13NO3/c15-9-10-4-6-12(7-5-10)18-13-3-1-2-11(8-13)14(16)17/h1-8H,9,15H2,(H,16,17) |
InChIキー |
NSIADFDQMYKNSC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)CN)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
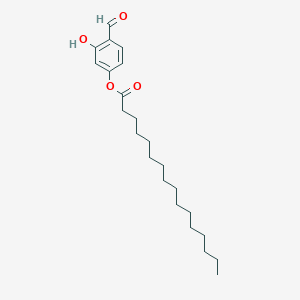
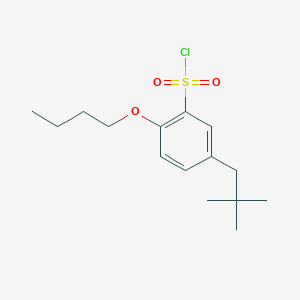
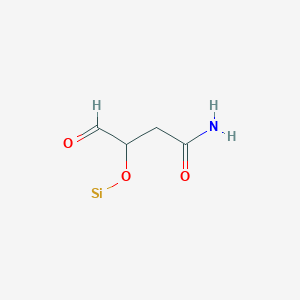
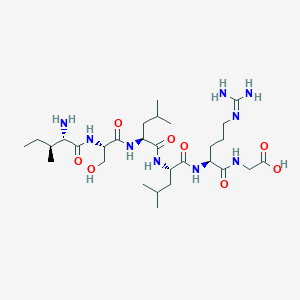
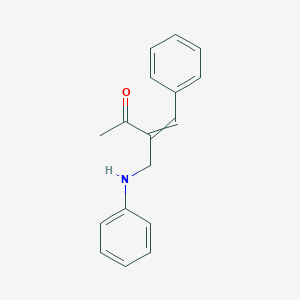
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
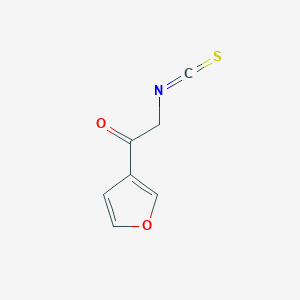
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
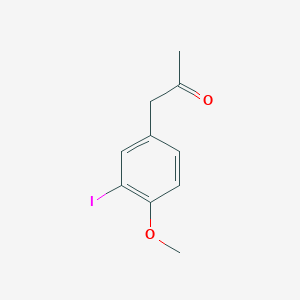
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
